![molecular formula C23H22N4O3 B11187227 6-(3,4-dimethoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11187227.png)
6-(3,4-dimethoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
6-(3,4-dimethoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound belonging to the class of triazoloquinazolines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-dimethoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves the condensation of appropriate hydrazine derivatives with quinazoline precursors. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, and employing industrial-scale reactors and purification systems .
Chemical Reactions Analysis
Types of Reactions
6-(3,4-dimethoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 6-(3,4-dimethoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with molecular targets such as histone acetyltransferase PCAF. This interaction inhibits the acetylation of histones, leading to the suppression of gene expression involved in cancer cell growth and proliferation . Molecular docking studies have shown that the compound binds effectively to the active site of PCAF, rationalizing its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[4,3-a]quinoxalines: These compounds share a similar triazoloquinazoline core and have been studied for their anticancer and antimicrobial activities.
1,2,4-triazino[4,3-a]quinoxalines: Another class of compounds with similar structural features and biological activities.
Uniqueness
6-(3,4-dimethoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is unique due to its specific substitution pattern and the presence of both dimethoxyphenyl and phenyl groups. This unique structure contributes to its distinct biological activities and potential as a therapeutic agent .
Biological Activity
The compound 6-(3,4-dimethoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step synthetic pathways. The initial steps often include the formation of the quinazolinone core followed by the introduction of the triazole moiety. Characterization methods such as NMR and mass spectrometry are employed to confirm the structure of the synthesized compounds.
Anticancer Activity
Recent studies have demonstrated that derivatives of quinazolinone compounds exhibit significant anticancer properties. For instance:
- In Vitro Studies : MTT assays conducted on various cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) have shown that certain derivatives possess IC50 values comparable to established chemotherapeutics like paclitaxel. The presence of specific substituents on the aromatic rings significantly enhances anticancer activity .
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
6-(3,4-Dimethoxyphenyl)-9-phenyl... | MDA-MB-231 | 18.5 | |
6-(3,4-Dimethoxyphenyl)-9-phenyl... | A549 | 22.0 | |
Paclitaxel | MDA-MB-231 | 15.0 |
Antimicrobial Activity
In addition to anticancer properties, quinazolinone derivatives have been evaluated for antimicrobial activity. Compounds with specific substitutions have demonstrated effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of cell wall synthesis or interference with metabolic pathways in microorganisms .
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins.
- Antioxidant Properties : Some studies suggest that this compound exhibits antioxidant activity which can protect cells from oxidative stress.
- Enzyme Inhibition : The inhibition of specific kinases involved in cancer progression has also been noted as a potential mechanism .
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- Case Study 1 : In a study involving MDA-MB-231 cells treated with varying concentrations of the compound showed a dose-dependent decrease in cell viability.
- Case Study 2 : Another study reported that combination therapy with this compound and existing chemotherapeutics resulted in enhanced cytotoxicity compared to monotherapy.
Properties
Molecular Formula |
C23H22N4O3 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
6-(3,4-dimethoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C23H22N4O3/c1-29-19-9-8-15(12-20(19)30-2)16-10-17-21(18(28)11-16)22(14-6-4-3-5-7-14)27-23(26-17)24-13-25-27/h3-9,12-13,16,22H,10-11H2,1-2H3,(H,24,25,26) |
InChI Key |
KNVRRPMBPGDYSC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC3=C(C(N4C(=NC=N4)N3)C5=CC=CC=C5)C(=O)C2)OC |
Origin of Product |
United States |
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